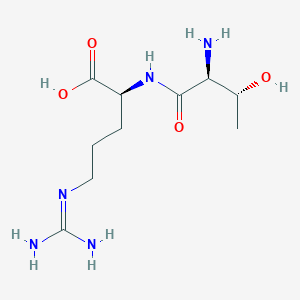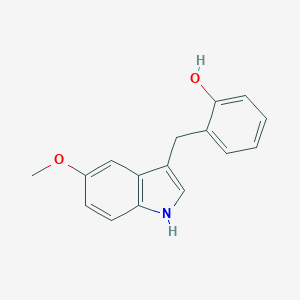
2-(5-Methoxy-1H-indole-3-ylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methoxy-1H-indole-3-ylmethyl)phenol, also known as MIPT, is a chemical compound that belongs to the family of tryptamine derivatives. It has been studied for its potential use in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
2-(5-Methoxy-1H-indole-3-ylmethyl)phenol acts as a partial agonist at 5-HT1A and 5-HT2A receptors, and as an antagonist at 5-HT2C receptors. It also has affinity for alpha-adrenergic receptors and dopamine receptors. Its mechanism of action is not fully understood, but it is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
2-(5-Methoxy-1H-indole-3-ylmethyl)phenol has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, and to decrease the release of serotonin in the striatum. It has also been shown to increase the release of acetylcholine in the hippocampus. These effects suggest that 2-(5-Methoxy-1H-indole-3-ylmethyl)phenol may have potential therapeutic applications in the treatment of various neuropsychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-Methoxy-1H-indole-3-ylmethyl)phenol has several advantages for lab experiments. It is relatively easy to synthesize, and it has a well-defined chemical structure. It also has high affinity for several serotonin receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, 2-(5-Methoxy-1H-indole-3-ylmethyl)phenol also has several limitations. Its effects are not fully understood, and it may have off-target effects on other receptors. It also has limited solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(5-Methoxy-1H-indole-3-ylmethyl)phenol. One direction is to further elucidate its mechanism of action and its effects on neurotransmitter release and neuronal activity. Another direction is to investigate its potential therapeutic applications in the treatment of various neuropsychiatric disorders. Additionally, further studies are needed to determine its safety and potential side effects. Overall, 2-(5-Methoxy-1H-indole-3-ylmethyl)phenol has the potential to be a valuable tool for scientific research, and further studies are needed to fully understand its properties and potential applications.
Méthodes De Synthèse
2-(5-Methoxy-1H-indole-3-ylmethyl)phenol can be synthesized through a multi-step process starting from 2-nitrobenzaldehyde. The first step involves the reduction of 2-nitrobenzaldehyde to 2-amino-5-methoxybenzyl alcohol. The second step involves the cyclization of the alcohol to form the indole ring. The final step involves the oxidation of the indole ring to form 2-(5-Methoxy-1H-indole-3-ylmethyl)phenol.
Applications De Recherche Scientifique
2-(5-Methoxy-1H-indole-3-ylmethyl)phenol has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C. This makes it a potential tool for studying the role of these receptors in various physiological and pathological conditions.
Propriétés
Numéro CAS |
145275-28-1 |
|---|---|
Nom du produit |
2-(5-Methoxy-1H-indole-3-ylmethyl)phenol |
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
2-[(5-methoxy-1H-indol-3-yl)methyl]phenol |
InChI |
InChI=1S/C16H15NO2/c1-19-13-6-7-15-14(9-13)12(10-17-15)8-11-4-2-3-5-16(11)18/h2-7,9-10,17-18H,8H2,1H3 |
Clé InChI |
DVFXNAJKNTZUAU-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2CC3=CC=CC=C3O |
SMILES canonique |
COC1=CC2=C(C=C1)NC=C2CC3=CC=CC=C3O |
Synonymes |
3-(2-hydroxyphenyl)methyl-5-methoxyindole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



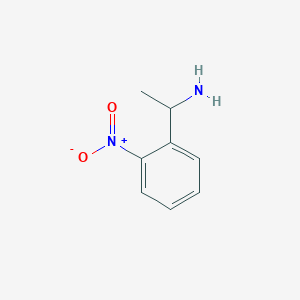
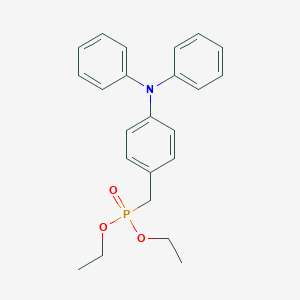
![1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B182320.png)
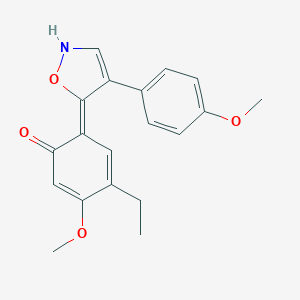



![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)


![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)

